Acamprosate calcium
Overview
Description
Acamprosate calcium: is a medication primarily used to maintain alcohol abstinence in patients with alcohol dependence. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is marketed under the brand name Campral . This compound helps restore the balance of neurotransmitters in the brain that is disrupted by chronic alcohol consumption .
Mechanism of Action
Target of Action
Acamprosate calcium, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABA-ergic system and the glutamate system within the central nervous system (CNS) .
Mode of Action
This compound appears to increase the activity of the GABA-ergic system and decrease the activity of glutamate within the CNS . It is thought to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .
Biochemical Pathways
This compound is thought to stabilize chemical signaling in the brain that would otherwise be disrupted by alcohol withdrawal . It likely affects the NMDA receptors and calcium channels , which are involved in the glutaminergic neuron activity . This restoration of normal glutaminergic neuron activity is believed to be one of the key biochemical pathways affected by this compound .
Pharmacokinetics
This compound has a bioavailability of 11% . The elimination half-life of this compound ranges from 20 to 33 hours . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
Pharmacodynamic studies have shown that this compound reduces alcohol intake in alcohol-dependent individuals . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the robustness of treatment services . For instance, acamprosate tends to work more poorly outside of Europe where treatment services are less robust . Additionally, the drug is primarily removed by the kidneys, so a dose reduction is suggested in those with moderately impaired kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of Homotaurine: The synthesis of acamprosate calcium begins with the acetylation of homotaurine (3-amino-1-propanesulfonic acid) using acetic anhydride.
Formation of Calcium Salt: The acetylated product is then reacted with calcium acetate to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acamprosate calcium undergoes nucleophilic substitution reactions, particularly during its synthesis.
Acetylation: The initial step in its synthesis involves the acetylation of homotaurine.
Common Reagents and Conditions:
Acetic Anhydride: Used for the acetylation of homotaurine.
Calcium Acetate: Reacts with the acetylated product to form this compound.
Potassium Acetamide and Calcium Chloride: Used in the one-pot synthesis method.
Major Products:
This compound: The primary product formed from the reactions.
Scientific Research Applications
Chemistry:
Synthesis Studies: Research focuses on optimizing the synthesis and purification processes of acamprosate calcium.
Biology:
Neurotransmitter Studies: this compound is used to study the effects of neurotransmitter analogues on brain function.
Medicine:
Alcohol Dependence Treatment: It is widely used to maintain abstinence in alcohol-dependent patients.
Clinical Trials: Ongoing research aims to understand its efficacy and safety in various populations.
Industry:
Pharmaceutical Manufacturing: this compound is produced and marketed by pharmaceutical companies for therapeutic use.
Comparison with Similar Compounds
Properties
CAS No. |
77337-73-6 |
---|---|
Molecular Formula |
C5H11CaNO4S |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
calcium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10); |
InChI Key |
FQYZCUOYXXIDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)O.[Ca] |
Appearance |
White to Off-White Solid |
melting_point |
>297 ºC |
Key on ui other cas no. |
77337-73-6 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
77337-76-9 (Parent) |
Synonyms |
acamprosate acamprosate calcium acamprostate Acetyl Homotaurinate, Calcium Acetylhomotaurinate, Calcium Acetylhomotaurine, Calcium Acetylhomotaurine, Sodium Aotal calcium acetyl homotaurinate calcium acetylhomotaurinate calcium acetylhomotaurine Campral Campral EC N Acetylhomotaurine N Acetylhomotaurine, Monolithium Salt N Acetylhomotaurine, Monopotassium Salt N Acetylhomotaurine, Monosodium Salt N-acetylhomotaurine N-acetylhomotaurine, calcium (2:1) salt N-acetylhomotaurine, magnesium (2:1) salt N-acetylhomotaurine, monolithium salt N-acetylhomotaurine, monopotassium salt N-acetylhomotaurine, monosodium salt N-acetylhomotaurine, zinc (2:1) salt Regtect sodium acetylhomotaurine Zulex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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